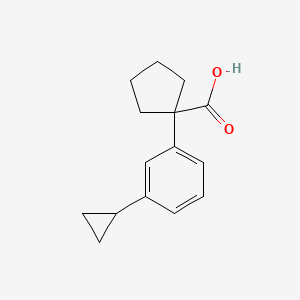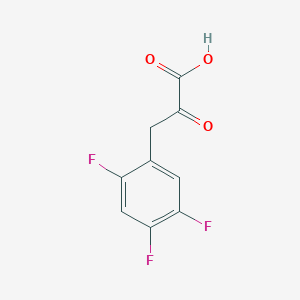![molecular formula C7H11N3O2 B13598025 rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[221]heptan-6-ol is a bicyclic compound that features an azidomethyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Azidation: Introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently.
Analyse Des Réactions Chimiques
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The azide group can be reduced to an amine using hydrogenation or Staudinger reduction.
Substitution: The azidomethyl group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: PCC, CrO3, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst, triphenylphosphine for Staudinger reduction.
Solvents: Dichloromethane, ethanol, and water.
Major products formed from these reactions include amines, ketones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, especially in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: The azide group allows for click chemistry applications, facilitating the attachment of biomolecules for imaging or therapeutic purposes.
Material Science: It can be used in the synthesis of novel polymers or materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The azide group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules in complex biological environments.
Comparaison Avec Des Composés Similaires
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol can be compared with other bicyclic compounds such as:
rac-(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride: This compound has a similar bicyclic structure but lacks the azidomethyl group, making it less versatile for click chemistry applications.
rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride:
The uniqueness of this compound lies in its combination of an azidomethyl group and a hydroxyl group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-3-7-1-5(11)6(2-7)12-4-7/h5-6,11H,1-4H2/t5-,6-,7-/m1/s1 |
Clé InChI |
HRPCJHQIYCADDG-FSDSQADBSA-N |
SMILES isomérique |
C1[C@H]([C@H]2C[C@@]1(CO2)CN=[N+]=[N-])O |
SMILES canonique |
C1C(C2CC1(CO2)CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


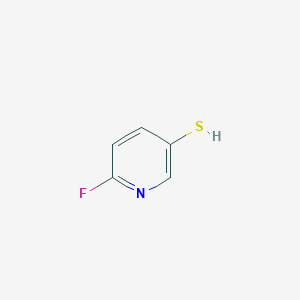
![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
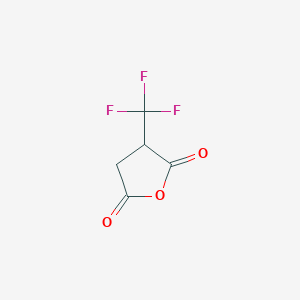
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
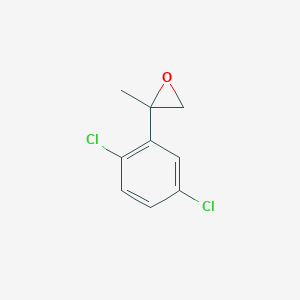
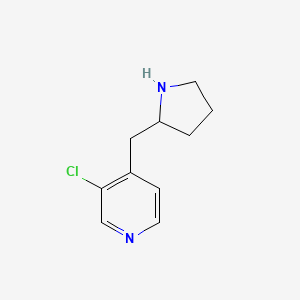
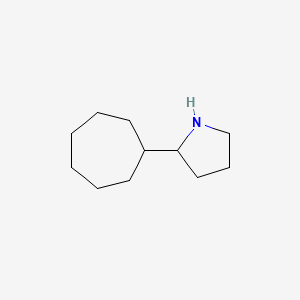


![(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)
